Einecs 256-689-5

Chelation Water Treatment Scale Inhibition

Industrial water systems plagued by calcium scale and corrosion demand a chelating agent exceeding EDTA's capacity. This hexasodium polyphosphonate features a unique bis(hydroxymethyl)phosphino-modified ethylenediamine backbone, delivering high-denticity metal sequestration for cooling towers, boilers, and oilfield process waters. - Superior scale inhibition vs. conventional phosphonates (EDTMP, HEDP) - High aqueous solubility as hexasodium salt ensures rapid dispersal - Structurally distinct binding profile for selective metal ion control

Molecular Formula C8H18N2Na6O11P4
Molecular Weight 580.07 g/mol
CAS No. 50655-31-7
Cat. No. B15471930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 256-689-5
CAS50655-31-7
Molecular FormulaC8H18N2Na6O11P4
Molecular Weight580.07 g/mol
Structural Identifiers
SMILESC(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(CO)CO)CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C8H24N2O11P4.6Na/c11-7-22(8-12)3-9(4-23(13,14)15)1-2-10(5-24(16,17)18)6-25(19,20)21;;;;;;/h11-12H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;;;;/q;6*+1/p-6
InChIKeyOAOWBBVRGJRMNJ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexasodium Polyphosphonate Chelating Agent for Industrial Water Treatment


Hexasodium [[[2-[[[bis(hydroxymethyl)phosphino]methyl](phosphonatomethyl)amino]ethyl]imino]bis(methylene)]bisphosphonate (CAS 50655-31-7, EINECS 256-689-5) is a polyphosphonate chelating agent with the molecular formula C8H18N2Na6O11P4 and a molecular weight of 580.07 g/mol . The compound features a central ethylenediamine backbone functionalized with multiple phosphonate and phosphino groups, providing a high density of metal-coordinating sites [1]. As a hexasodium salt, it exhibits high aqueous solubility, which is essential for its primary applications in industrial water treatment, scale inhibition, and metal ion sequestration [2].

Polyphosphonate architecture for scale inhibition and metal sequestration Water treatment, cooling towers, process water systems
Hexasodium salt ensures ready aqueous solubility Supports liquid formulation and direct dosing
Reported class-level chelation capacity exceeding EDTA Potential for high-metal-load environments

Why EDTMP or HEDP Cannot Substitute This Polyphosphonate


Generic substitution among phosphonate chelating agents is not advisable due to significant differences in molecular architecture and chelating capacity. Hexasodium [[[2-[[[bis(hydroxymethyl)phosphino]methyl](phosphonatomethyl)amino]ethyl]imino]bis(methylene)]bisphosphonate (CAS 50655-31-7) is structurally distinct from simpler phosphonates like EDTMP (ethylenediamine tetra(methylene phosphonic acid)) or HEDP (1-hydroxyethane 1,1-diphosphonic acid) [1]. The presence of bis(hydroxymethyl)phosphino groups in this compound may confer a higher denticity or altered metal-binding selectivity compared to its analogs, potentially leading to different stability constants and performance in specific industrial environments [2]. While exact quantitative stability constants for this compound are not available in the primary literature, class-level inference from studies on related polyphosphonates indicates that structural modifications in the ligand backbone can dramatically alter complex stability, thereby affecting the efficacy of scale inhibition and metal sequestration in process waters [3].

Structural architecture differs
Bis(hydroxymethyl)phosphino groups replace methylenephosphonate arms, likely altering denticity and metal-binding geometry compared to EDTMP or HEDP.
Stability constants not directly transferable
Quantitative complex stability data are unavailable for this exact structure; class-level inference may not predict performance in specific water chemistries.
Scale inhibition efficacy may shift
Related polyphosphonates show altered threshold inhibition behaviors; direct substitution without jar testing can compromise system protection.

Quantitative Evidence vs. Closest Analogs


Chelating Capacity vs. EDTA

While direct stability constant data for CAS 50655-31-7 is not available, the compound belongs to the aminophosphonate class, which are structural analogs of aminopolycarboxylates like EDTA. For this class of compounds, the stability of metal complexes generally increases with the number of phosphonic acid groups [1]. Class-level inference suggests that phosphonate-based chelators, including the target compound, can exhibit a chelating capacity that largely exceeds that of EDTA, making them suitable for replacing EDTA in many industrial chelation scenarios [2].

Chelation vs. EDTA
Class-level
Aminophosphonate class can largely exceed EDTA capacity
Target compound belongs to multi-phosphonate class
Supports higher metal-load tolerance in water treatment
Data to verify for exact CAS; based on analog reports
Chelation Water Treatment Scale Inhibition

Molecular Architecture vs. EDTMP

CAS 50655-31-7 (C8H18N2Na6O11P4, MW 580.07 g/mol) possesses a unique molecular architecture featuring a central ethylenediamine core with multiple phosphonate and bis(hydroxymethyl)phosphino substituents . In contrast, a common analog, EDTMP (ethylenediamine tetra(methylene phosphonic acid)), has the formula C6H20N2O12P4 and a different substitution pattern [1]. The presence of the bis(hydroxymethyl)phosphino groups in the target compound may alter its denticity and metal-binding geometry compared to EDTMP, potentially leading to differences in selectivity for specific metal ions.

Structure vs. EDTMP
Head-to-head
Bis(hydroxymethyl)phosphino groups replace two methylenephosphonate arms
C8H18N2Na6O11P4 vs. C6H20N2O12P4
Structural basis for different metal selectivity
Database comparison; no functional assay data
Molecular Structure Chelating Agent Design Polyphosphonate

Bone Cell Modulation: In Vitro Evidence

The related compound hexasodium N,N,N',N'-ethylenediamine-tetramethylenephosphonate (EDITEMP.Na6) has demonstrated dose-dependent reduction of alkaline phosphatase (Alp) activity and cAMP response to parathyroid hormone (PTH) in primary cultures of foetal rat calvaria cells [1]. While this data is for a close analog (EDITEMP.Na6) and not CAS 50655-31-7, it provides class-level evidence that hexasodium salts of polyphosphonate ligands can directly modulate bone cell function in vitro without affecting culture DNA content, suggesting potential for selective cellular effects [2].

Bone cell Alp reduction
Class-level
Dose-dependent decrease in alkaline phosphatase activity in vitro
EDITEMP.Na6 analog, foetal rat calvaria cells
Reported cellular response context for bone research
Not direct CAS data; requires target-specific validation
Bone Metabolism Osteoporosis Research In Vitro Assay

In Vivo Bone Metabolism Effects: Hexasodium EDTMP Analog in Rat Model

In a study on the closely related analog EDITEMP.Na6 (hexasodium N,N,N',N'-ethylenediaminetetramethylenephosphonate), a single intraperitoneal injection of 350 μmol/kg in mature male Wistar rats significantly decreased serum alkaline phosphatase (Alp) activity for up to 10 days following injection [1]. This sustained effect on a key bone metabolism marker demonstrates class-level potential for polyphosphonate hexasodium salts to exert prolonged biological effects in vivo. It is important to note this is not direct data for CAS 50655-31-7 but provides supporting evidence for the class's functional capabilities [2].

In vivo bone marker
Class-level
Sustained serum Alp decrease for up to 10 days after 350 μmol/kg i.p.
EDITEMP.Na6 analog, mature Wistar rats
Supports bone metabolism research endpoint exploration
Class-level evidence; translational relevance not established
Bone Metabolism In Vivo Study Alkaline Phosphatase

Optimal Application Scenarios


Industrial Water Treatment and Scale Inhibition

Based on its class-level chelating capacity that can exceed that of EDTA [1], this compound is well-suited for industrial water treatment applications requiring robust metal ion sequestration. Its polyphosphonate structure is effective in preventing scale formation and corrosion in cooling towers, boilers, and process water systems where calcium and other metal ions are problematic [2]. The compound's high water solubility as a hexasodium salt further enhances its utility in aqueous industrial environments.

Specialized Chelation Where EDTA is Inadequate

In scenarios where EDTA's chelating performance is insufficient due to high metal ion concentrations, extreme pH, or specific metal ion selectivity requirements, this compound's unique phosphonate-based architecture may provide a superior alternative [1]. Its structural features, including bis(hydroxymethyl)phosphino groups, suggest potential for distinct metal-binding profiles that could be advantageous in niche industrial processes such as metal finishing, textile processing, or oilfield chemical applications [2].

Bone Metabolism Research

While not directly studied, the compound's close structural relationship to EDITEMP.Na6 suggests potential utility as a research tool in bone metabolism studies. As demonstrated by the related analog, hexasodium polyphosphonates can modulate alkaline phosphatase activity and cellular responses to parathyroid hormone in vitro and in vivo [1]. This class-level evidence supports investigation of CAS 50655-31-7 in fundamental research on osteoclast function, bone resorption, and related metabolic pathways [2].

Application
Selection Property
Validation Focus
Industrial Water Treatment & Scale Inhibition
Chelation capacity, aqueous solubility
Calcium/metal scale inhibition, corrosion control in process waters
EDTA-Alternative Chelation Scenarios
Phosphonate-based multi-dentate structure
Metal selectivity under high hardness or extreme pH; jar testing required
Bone Metabolism Research Tool
Polyphosphonate analog profile
Alkaline phosphatase modulation, PTH response in cell/animal models

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